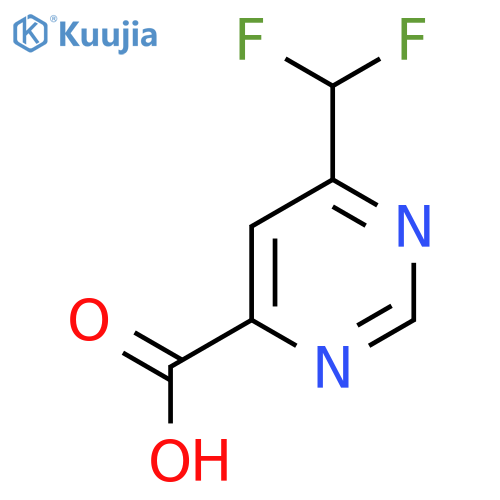Cas no 2090256-13-4 (6-(Difluoromethyl)pyrimidine-4-carboxylic acid)

2090256-13-4 structure
商品名:6-(Difluoromethyl)pyrimidine-4-carboxylic acid
CAS番号:2090256-13-4
MF:C6H4F2N2O2
メガワット:174.104968070984
CID:4636753
6-(Difluoromethyl)pyrimidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-(difluoromethyl)pyrimidine-4-carboxylic acid
- 6-(Difluoromethyl)pyrimidine-4-carboxylic acid
-
- インチ: 1S/C6H4F2N2O2/c7-5(8)3-1-4(6(11)12)10-2-9-3/h1-2,5H,(H,11,12)
- InChIKey: XPDKKYRVGVTLKM-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C(=O)O)N=CN=1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 177
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 63.1
6-(Difluoromethyl)pyrimidine-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-396072-0.5g |
6-(difluoromethyl)pyrimidine-4-carboxylic acid |
2090256-13-4 | 95% | 0.5g |
$824.0 | 2023-11-13 | |
| Life Chemicals | F1967-5682-5g |
6-(difluoromethyl)pyrimidine-4-carboxylic acid |
2090256-13-4 | 95%+ | 5g |
$2373.0 | 2023-11-21 | |
| TRC | D273401-500mg |
6-(Difluoromethyl)pyrimidine-4-carboxylic Acid |
2090256-13-4 | 500mg |
$ 705.00 | 2022-06-05 | ||
| TRC | D273401-1g |
6-(Difluoromethyl)pyrimidine-4-carboxylic Acid |
2090256-13-4 | 1g |
$ 1090.00 | 2022-06-05 | ||
| Enamine | EN300-396072-0.05g |
6-(difluoromethyl)pyrimidine-4-carboxylic acid |
2090256-13-4 | 95% | 0.05g |
$245.0 | 2023-11-13 | |
| Enamine | EN300-396072-1.0g |
6-(difluoromethyl)pyrimidine-4-carboxylic acid |
2090256-13-4 | 95% | 1g |
$1057.0 | 2023-04-26 | |
| Enamine | EN300-396072-10.0g |
6-(difluoromethyl)pyrimidine-4-carboxylic acid |
2090256-13-4 | 95% | 10g |
$4545.0 | 2023-04-26 | |
| Enamine | EN300-396072-1g |
6-(difluoromethyl)pyrimidine-4-carboxylic acid |
2090256-13-4 | 95% | 1g |
$1057.0 | 2023-11-13 | |
| A2B Chem LLC | AW17253-250mg |
6-(difluoromethyl)pyrimidine-4-carboxylic acid |
2090256-13-4 | 95% | 250mg |
$587.00 | 2024-04-20 | |
| Enamine | EN300-396072-5g |
6-(difluoromethyl)pyrimidine-4-carboxylic acid |
2090256-13-4 | 95% | 5g |
$3065.0 | 2023-11-13 |
6-(Difluoromethyl)pyrimidine-4-carboxylic acid 関連文献
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
2090256-13-4 (6-(Difluoromethyl)pyrimidine-4-carboxylic acid) 関連製品
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 61549-49-3(9-Decenenitrile)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
